4-(Diethoxymethyl)cyclohexene

Beschreibung

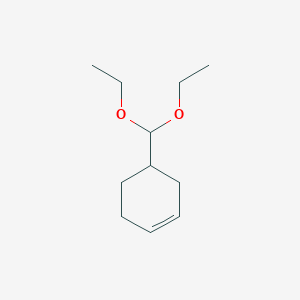

4-(Diethoxymethyl)cyclohexene (CAS No. 6314-88-1) is a substituted cyclohexene derivative featuring a diethoxymethyl group (-CH(OCH₂CH₃)₂) at the 4-position of the cyclohexene ring. This compound belongs to the broader class of oxygenated cyclohexene derivatives, which are characterized by their unique reactivity and applications in organic synthesis, pharmaceuticals, and materials science .

Eigenschaften

CAS-Nummer |

6314-88-1 |

|---|---|

Molekularformel |

C11H20O2 |

Molekulargewicht |

184.27 g/mol |

IUPAC-Name |

4-(diethoxymethyl)cyclohexene |

InChI |

InChI=1S/C11H20O2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h5-6,10-11H,3-4,7-9H2,1-2H3 |

InChI-Schlüssel |

FQTUPNIDBICDHE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(C1CCC=CC1)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethoxymethyl)cyclohexene typically involves the reaction of cyclohexene with diethoxymethane in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled environments to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of 4-(Diethoxymethyl)cyclohexene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and minimize impurities. The product is then purified through distillation or other separation techniques to achieve the required quality standards .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Diethoxymethyl)cyclohexene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form cyclohexanol derivatives.

Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Cyclohexanone or cyclohexanal derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted cyclohexene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(Diethoxymethyl)cyclohexene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclohexene derivatives.

Industry: Used in the production of polymers and other industrial chemicals

Biologische Aktivität

Overview of 4-(Diethoxymethyl)cyclohexene

Chemical Structure and Properties:

4-(Diethoxymethyl)cyclohexene is an organic compound characterized by a cyclohexene ring substituted with a diethoxymethyl group. Its molecular formula is , and it has a molecular weight of approximately 198.31 g/mol. The presence of the diethoxymethyl group suggests potential reactivity and interactions with biological systems.

Antioxidant Activity

Compounds derived from cyclohexene structures have demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is significant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Potential Anti-Cancer Effects

Emerging research suggests that cyclohexene derivatives may possess anti-cancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce metastasis. The exact mechanisms remain under investigation, but they may involve the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

-

Study on Related Compounds:

A study examining the biological activities of cyclohexene derivatives found that certain substitutions led to enhanced cytotoxicity against cancer cell lines. The findings suggest that structural modifications can significantly impact biological activity, warranting further exploration of 4-(Diethoxymethyl)cyclohexene. -

Antimicrobial Efficacy:

In a comparative study, various cyclohexene derivatives were tested for their antimicrobial efficacy against common pathogens. Results indicated that modifications similar to those in 4-(Diethoxymethyl)cyclohexene could enhance activity against resistant strains.

The biological activities of compounds like 4-(Diethoxymethyl)cyclohexene are often mediated through:

- Cell Membrane Disruption: Leading to leakage of cellular contents.

- Enzyme Inhibition: Interfering with critical enzymes involved in metabolic processes.

- Receptor Binding: Modulating receptor activity that influences cell signaling pathways.

Toxicological Assessments

Preliminary toxicological assessments are essential for understanding the safety profile of 4-(Diethoxymethyl)cyclohexene. Studies on structurally similar compounds indicate varying degrees of toxicity, emphasizing the need for comprehensive evaluation before therapeutic application.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Cyclohexene Derivatives

Structural and Functional Group Comparisons

Cyclohexene derivatives vary significantly based on substituents, which dictate their chemical behavior and applications. Below is a comparative analysis with key analogs:

Reactivity and Catalytic Behavior

- Oxidation Pathways: Cyclohexene derivatives undergo oxidation to yield epoxides, alcohols, or ketones. For example, Fe(II) and Co(II) phthalocyanine catalysts convert cyclohexene to cyclohexenol (78% selectivity) and minor epoxide/ketone products . In contrast, 4-(Diethoxymethyl)cyclohexene’s ether groups may stabilize the molecule against oxidation, favoring alternative pathways.

- Hydrogenation Selectivity : Ru-based catalysts with ZnSO₄ additives achieve 80% selectivity for cyclohexene during benzene hydrogenation . The diethoxymethyl group in 4-(Diethoxymethyl)cyclohexene could similarly influence adsorption on catalytic surfaces, though this remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.